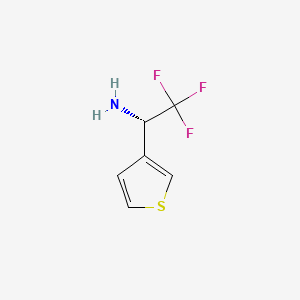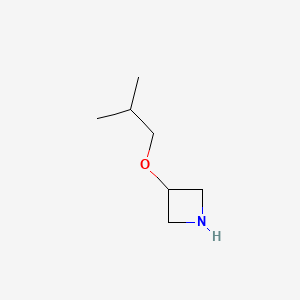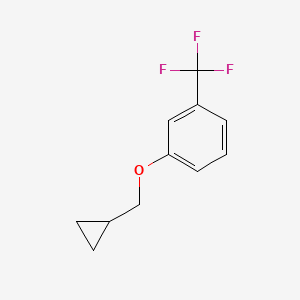
1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene” is a benzene derivative with a trifluoromethyl group (-CF3) and a cyclopropylmethoxy group (-OCH2Cyclopropyl) attached to it. The trifluoromethyl group is a common functional group in pharmaceuticals and agrochemicals . The cyclopropyl group is a three-membered carbon ring, which is known for its strain and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the cyclopropylmethoxy group onto a benzene ring. Trifluoromethylation is a well-studied area of chemistry, and there are several methods available, including radical trifluoromethylation . The introduction of the cyclopropylmethoxy group might involve the reaction of a cyclopropylmethyl halide with a phenol derivative.
Chemical Reactions Analysis
The trifluoromethyl group is quite stable but can be involved in certain reactions under specific conditions . The cyclopropyl ring is strained and can undergo ring-opening reactions. The ether linkage (-O-) between the benzene ring and the cyclopropyl group can potentially be cleaved in the presence of strong acids or bases.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of the functional groups on the benzene ring. Generally, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could enhance its ability to cross biological membranes if it’s intended for use in a biological context .
Scientific Research Applications
C–F Bond Functionalization in Organic Synthesis
The C–F bond is the strongest single bond in organic compounds, making it a challenging task to study its activation in organic synthesis . Trifluoromethyl-containing compounds, such as “1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene”, have three equivalent C–F bonds. These compounds constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . Over the past decades, significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .
Trifluoromethylation in Pharmaceuticals, Agrochemicals, and Materials
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation involve the use of carbon-centered radical intermediates . The trifluoromethyl group in “1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene” could potentially be involved in such reactions.
properties
IUPAC Name |
1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)9-2-1-3-10(6-9)15-7-8-4-5-8/h1-3,6,8H,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSFJZXZWCYIMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682170 |
Source


|
| Record name | 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene | |
CAS RN |
1257665-22-7 |
Source


|
| Record name | 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride](/img/structure/B596942.png)
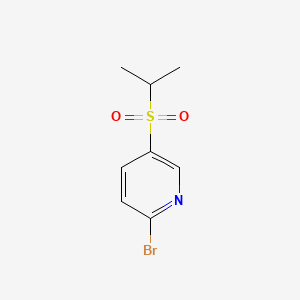

![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B596946.png)
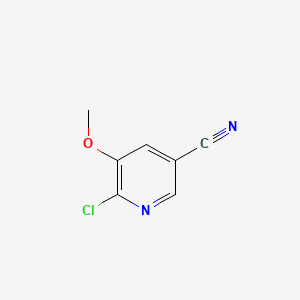

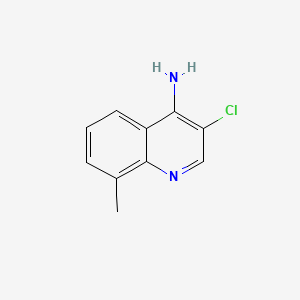



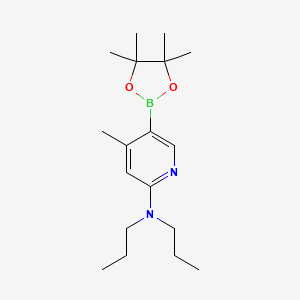
![Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B596956.png)
